molecular formula C25H18N2 B4986444 3-(1-phenylbenzo[f]quinolin-3-yl)aniline

3-(1-phenylbenzo[f]quinolin-3-yl)aniline

Cat. No. B4986444
M. Wt: 346.4 g/mol
InChI Key: UNEDWSPGURYLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-phenylbenzo[f]quinolin-3-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, material science, and organic chemistry. This compound belongs to the family of benzoquinoline derivatives and has a unique molecular structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of 3-(1-phenylbenzo[f]quinolin-3-yl)aniline is not well understood. However, studies have suggested that it may act as a DNA intercalating agent, leading to the inhibition of DNA replication and cell division. It may also induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
Studies have shown that 3-(1-phenylbenzo[f]quinolin-3-yl)aniline has significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial properties against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-phenylbenzo[f]quinolin-3-yl)aniline in lab experiments is its unique molecular structure, which makes it an interesting subject for research. However, the synthesis of this compound is challenging and requires careful optimization of reaction conditions to achieve high yields. Additionally, the mechanism of action of this compound is not well understood, which limits its potential applications in medicine.

Future Directions

There are several future directions for research on 3-(1-phenylbenzo[f]quinolin-3-yl)aniline. One potential direction is to investigate its potential applications in the field of material science, particularly in the development of luminescent materials for sensing applications. Another direction is to further investigate its potential anticancer and antimicrobial properties and to elucidate its mechanism of action. Finally, optimizing the synthesis of this compound and developing new synthetic routes may also be an interesting direction for future research.

Synthesis Methods

The synthesis of 3-(1-phenylbenzo[f]quinolin-3-yl)aniline involves several steps, including the condensation of 2-aminobenzophenone with benzaldehyde, followed by cyclization and reduction. The final product is obtained after several purification steps, such as column chromatography and recrystallization. The synthesis of this compound is challenging and requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

3-(1-phenylbenzo[f]quinolin-3-yl)aniline has been extensively studied for its potential applications in various fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds due to its unique molecular structure. In material science, it has been investigated for its luminescent properties and has been used as a fluorescent probe for the detection of various analytes. In medicine, it has been studied for its potential anticancer and antimicrobial properties.

properties

IUPAC Name

3-(1-phenylbenzo[f]quinolin-3-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2/c26-20-11-6-10-19(15-20)24-16-22(17-7-2-1-3-8-17)25-21-12-5-4-9-18(21)13-14-23(25)27-24/h1-16H,26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEDWSPGURYLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Phenylbenzo[f]quinolin-3-yl)aniline

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